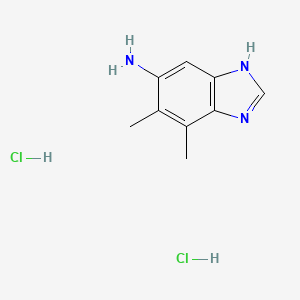![molecular formula C10H15Cl2NO B3095825 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride CAS No. 1269104-92-8](/img/structure/B3095825.png)
3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride
Vue d'ensemble
Description
“3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride” is a chemical compound with the CAS Number: 1269104-92-8. It has a molecular weight of 236.14 and its IUPAC name is the same as the common name . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14ClNO.ClH/c11-10-4-2-9 (3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 236.14 .Applications De Recherche Scientifique
Uterine Relaxant Potential
Novel compounds structurally related to 3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride have been designed and synthesized with the aim of discovering potent uterine relaxants. These compounds demonstrated significant uterine relaxant activity both in vitro on isolated rat uterus and in vivo in pregnant rats, delaying the onset of labor. Their mechanism of action was partially attributed to their capacity to release cAMP, albeit to a lesser extent, and they showed minimal cardiac stimulant potential compared to isoxsuprine hydrochloride, highlighting their selective activity profile (Viswanathan, Kodgule, & Chaudhari, 2005).
Synthesis of Isotopomers for Research
The chemical synthesis of this compound isotopomers, specifically 1-Amino-2-[3-13C]propanol hydrochloride, has been achieved through a novel synthetic route. These isotopomers are critical for various scientific applications, including tracing metabolic pathways and mechanistic studies in biochemistry and pharmacology. The synthesis involves a coupling reaction followed by reduction and hydrolysis, yielding the compound in significant overall yield from the 13C-source, facilitating its application in advanced research methodologies (Iida, Nakajima, & Kajiwara, 2008).
Chiral Intermediate for Antidepressants
3-Chloro-1-phenyl-1-propanol, a closely related compound, serves as a chiral intermediate in the synthesis of certain antidepressant drugs. The high enantioselectivity and activity of yeast reductase YOL151W from Saccharomyces cerevisiae in converting 3-chloro-1-phenyl-1-propanone to the (S)-alcohol form of this intermediate demonstrate the potential of biocatalysis in producing chirally pure compounds for pharmaceutical applications. This process highlights the importance of such intermediates in the synthesis of complex drug molecules, offering a green and efficient alternative to traditional chemical synthesis (Choi et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-10-4-2-9(3-5-10)8-12-6-1-7-13;/h2-5,12-13H,1,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIXTFKQYPGUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


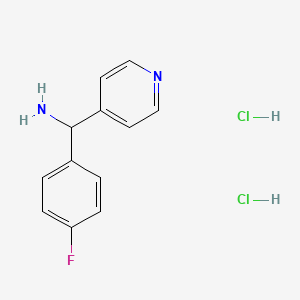

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)
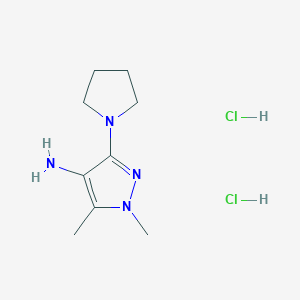

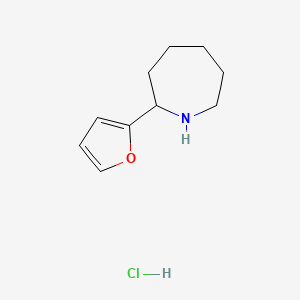
![[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095796.png)
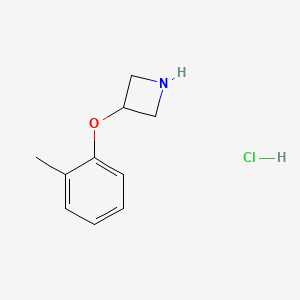
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)
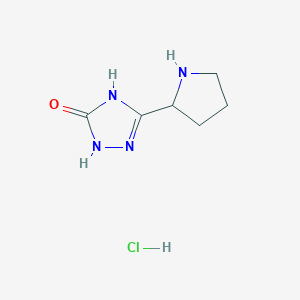
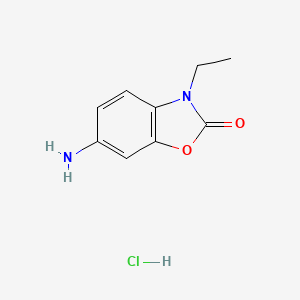
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)
